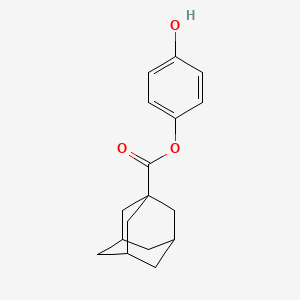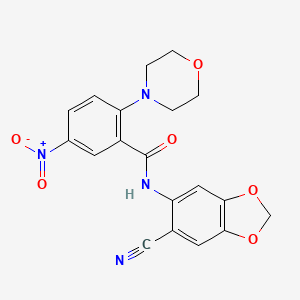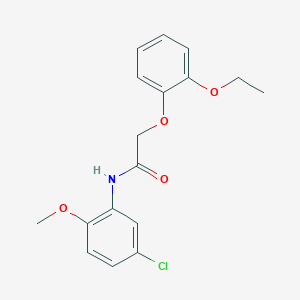
4-hydroxyphenyl 1-adamantanecarboxylate
説明
4-hydroxyphenyl 1-adamantanecarboxylate, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that was first synthesized in the late 1960s and has been used as a medication for neurological disorders such as Alzheimer's disease and Parkinson's disease. Memantine is a unique compound with a distinct mechanism of action that has been the subject of extensive scientific research.
作用機序
Memantine works by binding to the NMDA receptor and blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. By blocking the activity of glutamate, 4-hydroxyphenyl 1-adamantanecarboxylate helps to prevent the overstimulation of the NMDA receptor, which can lead to neuronal damage and death. This unique mechanism of action makes 4-hydroxyphenyl 1-adamantanecarboxylate an effective medication for neurological disorders.
Biochemical and Physiological Effects:
Memantine has been shown to have a variety of biochemical and physiological effects. It has been shown to improve neuronal function and reduce oxidative stress in the brain. Additionally, 4-hydroxyphenyl 1-adamantanecarboxylate has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.
実験室実験の利点と制限
Memantine has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the NMDA receptor and glutamate signaling pathways. However, 4-hydroxyphenyl 1-adamantanecarboxylate can be expensive and difficult to synthesize, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-hydroxyphenyl 1-adamantanecarboxylate. One area of interest is the potential use of 4-hydroxyphenyl 1-adamantanecarboxylate in combination with other medications for the treatment of neurological disorders. Additionally, there is ongoing research on the potential use of 4-hydroxyphenyl 1-adamantanecarboxylate in the treatment of other conditions such as traumatic brain injury and stroke. Further research is needed to fully understand the potential of 4-hydroxyphenyl 1-adamantanecarboxylate in these areas.
科学的研究の応用
Memantine has been extensively studied for its therapeutic potential in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to improve cognitive function, memory, and overall quality of life in patients with these disorders. Additionally, 4-hydroxyphenyl 1-adamantanecarboxylate has been studied for its potential in treating addiction, depression, and anxiety disorders.
特性
IUPAC Name |
(4-hydroxyphenyl) adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-14-1-3-15(4-2-14)20-16(19)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13,18H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXQIVWGGVBHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenyl 1-adamantanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4082233.png)
![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4082239.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B4082250.png)
![6-amino-3-(4-ethoxyphenyl)-4-(3-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082252.png)
![12-(2-furyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4082257.png)
![3-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4082266.png)
![1-(4-bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4082269.png)
![N-{1-[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4082274.png)
![6-amino-3-(4-bromophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082280.png)
![N-(1-{4-ethyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4082282.png)